(3S)-3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)morpholine
Overview
Description
(3S)-3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)morpholine is a chemical compound that features a morpholine ring substituted with a tert-butyl(dimethyl)silyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)morpholine typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The general reaction scheme is as follows:
ROH+(Me3C)Me2SiCl→(Me3C)Me2SiOR+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)morpholine can undergo various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form silanols.
Reduction: Reduction reactions can target the morpholine ring or the silyl ether group.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Acidic or basic conditions can facilitate the substitution of the silyl ether group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce alcohols or amines.
Scientific Research Applications
(3S)-3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)morpholine has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)morpholine involves the interaction of the silyl ether group with various molecular targets. The tert-butyl(dimethyl)silyl group provides steric protection, which can influence the reactivity and stability of the compound. The morpholine ring can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Used for similar protective purposes in organic synthesis.
tert-Butyldiphenylsilyl chloride: Another silyl protecting group with different steric properties.
Trimethylsilyl chloride: A less bulky silyl protecting group.
Uniqueness
(3S)-3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)morpholine is unique due to its combination of a morpholine ring and a tert-butyl(dimethyl)silyl group. This combination provides specific steric and electronic properties that can be advantageous in certain synthetic and research applications.
Properties
IUPAC Name |
tert-butyl-dimethyl-[[(3S)-morpholin-3-yl]methoxy]silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO2Si/c1-11(2,3)15(4,5)14-9-10-8-13-7-6-12-10/h10,12H,6-9H2,1-5H3/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMWANLISJGBDU-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1COCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1COCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NO2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624554 | |
Record name | (3S)-3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211053-45-1 | |
Record name | (3S)-3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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